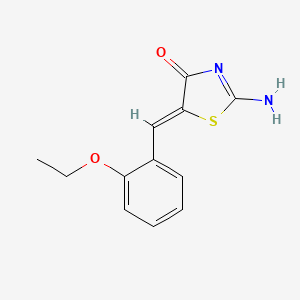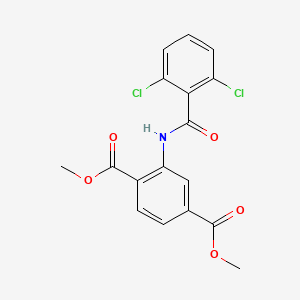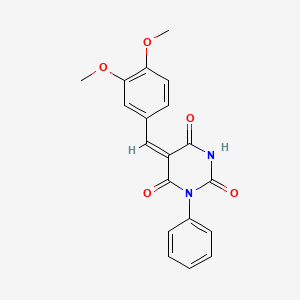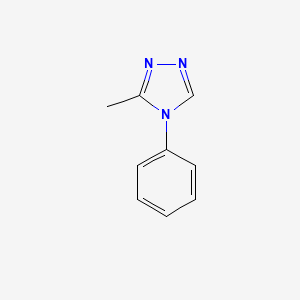![molecular formula C20H16BrNO3 B3481684 (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3481684.png)
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
概要
説明
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a benzylidene moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the benzylidene moiety: This can be done through a condensation reaction with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a probe for studying biological processes. Its ability to interact with specific molecular targets could make it useful in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may offer advantages in terms of reactivity and selectivity.
作用機序
The mechanism of action of (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- (4Z)-2-(2-chlorophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
- (4Z)-2-(2-fluorophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds, (4Z)-2-(2-bromophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one may exhibit unique reactivity due to the presence of the bromine atom. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can influence the compound’s chemical behavior and interactions.
特性
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[[2-(2-methylprop-2-enoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-13(2)12-24-18-10-6-3-7-14(18)11-17-20(23)25-19(22-17)15-8-4-5-9-16(15)21/h3-11H,1,12H2,2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOZFQVMNWGLAG-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B3481604.png)
![N-[3-(acetylamino)phenyl]-2-{[4-phenyl-5-(3-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3481606.png)
![methyl 2-[(2,6-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3481619.png)

![ethyl 5-(aminocarbonyl)-2-[(4-chlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3481632.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3481633.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B3481644.png)


![methyl [5-chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3481665.png)
![2-{[2-(3,4-DIMETHOXYPHENYL)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B3481678.png)
![1-(4-methoxyphenyl)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3481688.png)

